molecular formula C22H17N3O4 B6429509 methyl 4-({5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}carbamoyl)benzoate CAS No. 2034467-80-4

methyl 4-({5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}carbamoyl)benzoate

Cat. No.: B6429509
CAS No.: 2034467-80-4
M. Wt: 387.4 g/mol
InChI Key: YQEKIRVCKRJLQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}carbamoyl)benzoate is a complex organic compound that belongs to the class of oxazole derivatives. . This compound features a unique structure that combines an oxazole ring with a pyridine moiety, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

The synthesis of methyl 4-({5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}carbamoyl)benzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst. The specific conditions for this synthesis include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Methyl 4-({5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}carbamoyl)benzoate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 4-({5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}carbamoyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-({5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}carbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The oxazole and pyridine rings in its structure allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to changes in cell behavior and function .

Comparison with Similar Compounds

Methyl 4-({5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl}carbamoyl)benzoate can be compared with other oxazole derivatives, such as:

    Aleglitazar: An antidiabetic agent with a similar oxazole structure.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor used as an anti-inflammatory drug. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

methyl 4-[(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4/c1-13-17(24-19(26)14-8-10-16(11-9-14)22(27)28-2)12-18-21(23-13)29-20(25-18)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQEKIRVCKRJLQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.